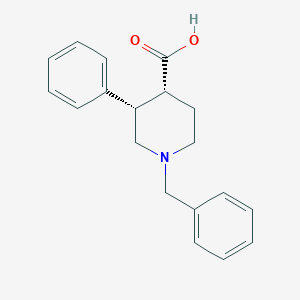
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, also known as CNMP, is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. CNMP is a pyridinium-based compound that is synthesized through a multi-step process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is not yet fully understood. However, studies have suggested that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium may increase the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to increase the concentration of acetylcholine in the brain, leading to improved cognitive function. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has also been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its excellent electrochemical properties. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is an ideal candidate for use in biosensors due to its ability to detect and measure various substances. However, one of the limitations of using 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium. One potential direction is the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors for the detection and measurement of various substances. Another potential direction is the investigation of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium's potential as a treatment for cognitive disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium and its potential applications in scientific research.
Conclusion
In conclusion, 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is a chemical compound that has drawn significant interest in scientific research due to its unique properties and potential applications. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is synthesized through a multi-step process involving several chemical reactions. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in biosensors and as a treatment for cognitive disorders. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several biochemical and physiological effects, including increased concentration of acetylcholine in the brain and antioxidant properties. While 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has several advantages for use in lab experiments, its complex synthesis method is a limitation. There are several future directions for the study of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium, including the development of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium-based biosensors and investigation of its potential as a treatment for cognitive disorders.
Synthesemethoden
The synthesis of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with naphthalen-1-ylmethanol to form 2-(naphthalen-1-ylmethyl)nicotinoyl chloride. The third and final step involves the reaction of 2-(naphthalen-1-ylmethyl)nicotinoyl chloride with ammonium carbonate to form 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium.
Wissenschaftliche Forschungsanwendungen
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been studied for its potential applications in scientific research. One of the most promising applications of 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium is in the development of biosensors. Biosensors are devices that use biological molecules to detect and measure various substances. 3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium has been shown to have excellent electrochemical properties, making it an ideal candidate for use in biosensors.
Eigenschaften
Produktname |
3-Carbamoyl-1-(naphthalen-1-ylmethyl)pyridinium |
|---|---|
Molekularformel |
C17H15N2O+ |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
1-(naphthalen-1-ylmethyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C17H14N2O/c18-17(20)15-8-4-10-19(12-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2,(H-,18,20)/p+1 |
InChI-Schlüssel |
QCDKBEKYDAYBEL-UHFFFAOYSA-O |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C[N+]3=CC=CC(=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[Ethyl(2-phenylethyl)amino]-1-(4-fluorophenyl)-1-butanone](/img/structure/B257256.png)
![1-Methyl-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B257259.png)


![3-chloro-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B257264.png)



